molecular formula C13H17ClN2O B1407130 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride CAS No. 1440535-82-9

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride

Cat. No. B1407130
CAS RN: 1440535-82-9
M. Wt: 252.74 g/mol
InChI Key: IXWNRHWMJMKNTA-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and has a molecular weight of 267.8 g/mol. This compound is also known as MPAA hydrochloride and is synthesized through a specific method that involves several steps.

Scientific Research Applications

Organic Solvent Composition and Analyte Retention

The composition of organic solvents in buffered High-Performance Liquid Chromatography (HPLC) mobile phases significantly influences the pH, which in turn affects the retention of analytes. The study by Subirats, Rosés, and Bosch (2007) presents a model for predicting the pH of mobile phases in acetonitrile-water mixtures. This model is crucial for understanding the behavior of compounds, including 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride, in various solvent compositions during chromatographic processes (Subirats, Rosés, & Bosch, 2007).

Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a versatile scaffold in medicinal chemistry, widely used for creating compounds to treat human diseases. The review by Petri et al. (2021) explores bioactive molecules with pyrrolidine rings, noting their significance in enhancing pharmacophore space due to sp3-hybridization and contributing to the molecule's stereochemistry. This study highlights the relevance of compounds like 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride in drug discovery and design, focusing on their stereochemical properties and biological activity (Petri et al., 2021).

Environmental Monitoring and Organic Pollutants

The presence of organic pollutants in water bodies is a significant environmental concern. Sousa et al. (2018) emphasize the need for comprehensive environmental monitoring, targeting organic substances released into the environment, including various chemical compounds and possibly derivatives of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride. This review gathers information on the occurrence of priority substances and contaminants of emerging concern in surface water, underlining the importance of monitoring and managing such compounds to preserve water quality (Sousa et al., 2018).

properties

IUPAC Name

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15;/h4-7,13H,2-3,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXWNRHWMJMKNTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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